(2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide - 466649-59-2

(2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Catalog Number: EVT-3051585
CAS Number: 466649-59-2
Molecular Formula: C21H25NO4
Molecular Weight: 355.434
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial activity: Some cinnamamides have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. [] For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []
  • Antifungal activity: Certain cinnamamides have displayed antifungal properties against various fungal species. [] Notably, (2E)-N-(3-fluorophenyl)- and (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide showed promising antifungal activity against Bipolaris sorokiniana. []
  • Antitubercular activity: Several cinnamamides have demonstrated potential as antitubercular agents. [] For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibited potent antitubercular activity against Mycobacterium tuberculosis H37Ra. []
  • Antiviral activity: While not directly mentioned for cinnamamides, a related compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), has demonstrated potent antiviral activity against Zika virus. [] It inhibits viral replication by targeting NS4A and preventing the formation of the viral replication compartment. []

Compound 1: (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

    Compound Description: This compound is a chalcone analog. It was synthesized and its crystal structure was analyzed. The study revealed that the molecule is stabilized by intramolecular C-H…O…H-C hydrogen bonds and the crystal structure is held together by intermolecular C-H…O hydrogen-bond and π…π stacking interactions. []

Compound 2: (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

    Compound Description: This compound is a chalcone derivative investigated for its antimalarial potential through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. The study found that it exhibited a higher binding affinity (ΔG bind) than proguanil, a known antimalarial drug, but lower than the native ligand WR99210 and another chalcone derivative (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one. []

Compound 3: (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one

    Compound Description: This chalcone derivative was included in a molecular docking study investigating antimalarial potential against PfDHFR-TS. It demonstrated a higher binding affinity than proguanil and (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, and it is also recognized for its in vitro antimalarial activity. []

Compound 4: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide

    Compound Description: This compound is a 4-chlorocinnamanilide analog that demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It exhibited submicromolar activity, surpassing the efficacy of ampicillin. []

Compound 5: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

    Compound Description: This compound is a 3,4-dichlorocinnamanilide derivative that displayed significant antibacterial activity against a range of bacterial strains, including S. aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. tuberculosis non-hazardous test models. Notably, it exhibited low cytotoxicity toward primary porcine monocyte-derived macrophages. []

Compound 6: (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This 3,4-dichlorocinnamanilide derivative showed potent antibacterial activity against various bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. tuberculosis non-hazardous test models. Additionally, it exhibited minimal cytotoxicity toward primary porcine monocyte-derived macrophages. []

Compound 7: (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This 3,4-dichlorocinnamanilide derivative demonstrated strong antibacterial activity against diverse bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. tuberculosis non-hazardous test models. Moreover, it showed minimal cytotoxicity towards primary porcine monocyte-derived macrophages. []

Compound 8: (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

    Compound Description: This 3,4-dichlorocinnamanilide analog exhibited notable antibacterial activity against a variety of bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. tuberculosis non-hazardous test models. Furthermore, it demonstrated minimal cytotoxicity toward primary porcine monocyte-derived macrophages. []

Compound 9: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide exhibited potent antistaphylococcal and antitubercular activities, comparable to or exceeding those of ampicillin and isoniazid. Notably, it showed activity against biofilm formation by S. aureus ATCC 29213 at concentrations close to its minimum inhibitory concentration (MIC). []

Compound 10: (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This N-arylcinnamamide demonstrated significant antistaphylococcal and antitubercular activities, comparable to or surpassing ampicillin and isoniazid in efficacy. It also exhibited activity against S. aureus ATCC 29213 biofilm formation at concentrations close to its MIC. []

Compound 11: (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide exhibited potent antitubercular activity and a significant inhibitory effect on mycobacterial cell metabolism. It also showed moderate antifungal activity against Bipolaris sorokiniana. []

Compound 12: (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide displayed notable antitubercular activity. []

Compound 13: (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide exhibited notable antifungal activity against Bipolaris sorokiniana. []

Compound 14: (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide

    Compound Description: This N-arylcinnamamide demonstrated moderate antifungal activity against Bipolaris sorokiniana. []

Compound 15: FK866 ((2E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-{3-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]phenyl}prop-2-enamide)

    Compound Description: FK866 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) currently undergoing Phase II clinical trials as a potential anticancer agent. []

Compound 16: (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799)

    Compound Description: Identified through high-throughput screening, SBI-0090799 emerged as a selective and potent inhibitor of Zika virus (ZIKV) replication. It disrupts the formation of ZIKV replication compartments in the endoplasmic reticulum by targeting the NS4A protein, preventing viral RNA replication. []

Compound 17: Entacapone ((2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl prop-2-enamide)

    Compound Description: Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor clinically used to manage Parkinson's disease. It enhances the effectiveness of levodopa by preventing its breakdown in the body. []

Compound 18: 5-hydroxypicolinaldehyde thiosemicarbazone (NSC107392)

    Compound Description: NSC107392 emerged as a novel substrate for the ATP-binding cassette transporter ABCG2, a protein associated with multidrug resistance in cancer cells. It exhibited reduced drug sensitivity correlated with ABCG2 expression. []

Compound 19: (E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide (NSC265473)

    Compound Description: NSC265473 was identified as a novel substrate for the ABCG2 transporter. Its cytotoxicity profile demonstrated reduced drug sensitivity in the presence of elevated ABCG2 expression. []

Compound 20: 1,2,3,4,7-pentahydroxy-1,3,4,4a,5,11b-hexahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (pancratistatin, NSC349156)

    Compound Description: Pancratistatin (NSC349156) is a natural alkaloid with potent antitumor activity. It was identified as a substrate for the ABCG2 transporter. []

Properties

CAS Number

466649-59-2

Product Name

(2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

IUPAC Name

(E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Molecular Formula

C21H25NO4

Molecular Weight

355.434

InChI

InChI=1S/C21H25NO4/c1-4-5-14-26-18-9-7-6-8-17(18)22-21(23)13-11-16-10-12-19(24-2)20(15-16)25-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,23)/b13-11+

InChI Key

QJEFMFLTYZLLCA-ACCUITESSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.